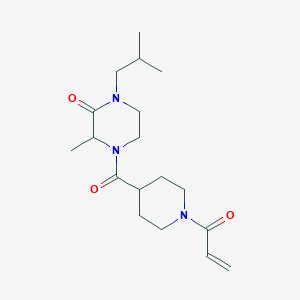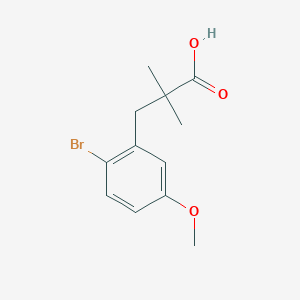
2-(Quinolin-4-yl)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Quinolin-4-yl)acetimidamide is a heterocyclic compound that features a quinoline ring structure Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-4-yl)acetimidamide typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 4-chloroquinoline with acetamidine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(Quinolin-4-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Dihydroquinoline derivatives
Substitution: Various substituted quinoline derivatives depending on the reagents used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis.
Medicine: Potential therapeutic agent for treating infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Quinolin-4-yl)acetimidamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the cytochrome bc1 complex in Mycobacterium tuberculosis, disrupting the electron transport chain and leading to bacterial cell death . The compound’s ability to interact with various enzymes and receptors makes it a versatile agent in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
2-(Quinolin-4-yloxy)acetamides: Known for their potent antimicrobial activity.
2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol: Exhibits antitubercular activity.
Uniqueness
2-(Quinolin-4-yl)acetimidamide stands out due to its specific structural features and the ability to undergo a wide range of chemical reactions. Its versatility in synthetic applications and potential therapeutic benefits make it a valuable compound in scientific research.
Properties
Molecular Formula |
C11H11N3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-quinolin-4-ylethanimidamide |
InChI |
InChI=1S/C11H11N3/c12-11(13)7-8-5-6-14-10-4-2-1-3-9(8)10/h1-6H,7H2,(H3,12,13) |
InChI Key |
KLWMCMAMTLZTNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3,4-Dichlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13537155.png)
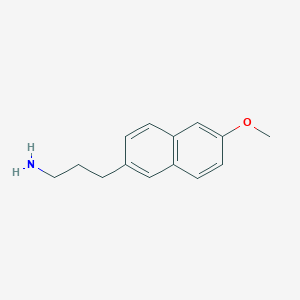
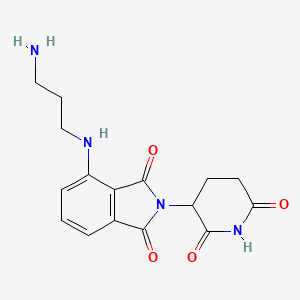
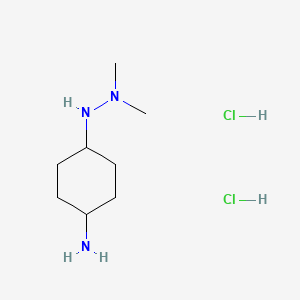

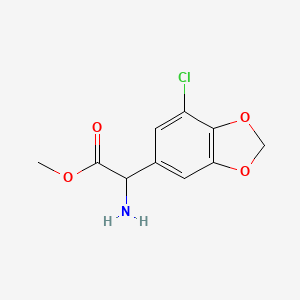


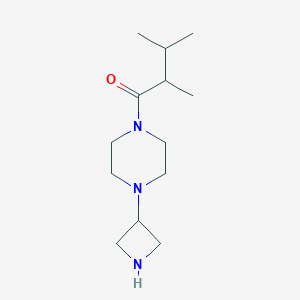
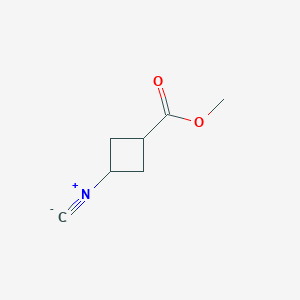
![1-[2-(Methanesulfonyl)phenyl]methanesulfonamide](/img/structure/B13537236.png)
